molecular formula C13H18N2S B13811588 Thiourea,N-cyclohexyl-N-phenyl-

Thiourea,N-cyclohexyl-N-phenyl-

Katalognummer: B13811588
Molekulargewicht: 234.36 g/mol
InChI-Schlüssel: BSFLLGAUWKIZOT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Thiourea, N-cyclohexyl-N-phenyl- is an organosulfur compound with the chemical formula C13H18N2S. It is a derivative of thiourea, where the hydrogen atoms are replaced by cyclohexyl and phenyl groups. This compound is known for its versatility in various chemical reactions and applications in different fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Thiourea, N-cyclohexyl-N-phenyl- can be synthesized through several methods. One common approach involves the reaction of cyclohexylamine and phenyl isothiocyanate in an organic solvent such as ethanol or methanol. The reaction typically proceeds at room temperature and yields the desired thiourea derivative after purification .

Industrial Production Methods

In an industrial setting, the production of thiourea derivatives often involves large-scale reactions using similar starting materials. The process may include additional steps such as recrystallization and distillation to ensure the purity and quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Thiourea, N-cyclohexyl-N-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .

Wirkmechanismus

The mechanism of action of thiourea, N-cyclohexyl-N-phenyl- involves its ability to form hydrogen bonds with various substrates. This property allows it to act as a catalyst in many chemical reactions by stabilizing transition states and facilitating the formation of reaction intermediates. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Thiourea, N-cyclohexyl-N-phenyl- is unique due to its specific substituents (cyclohexyl and phenyl groups), which impart distinct chemical properties and reactivity. This makes it particularly useful in certain catalytic applications and biological studies .

Eigenschaften

Molekularformel

C13H18N2S

Molekulargewicht

234.36 g/mol

IUPAC-Name

1-cyclohexyl-1-phenylthiourea

InChI

InChI=1S/C13H18N2S/c14-13(16)15(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1,3-4,7-8,12H,2,5-6,9-10H2,(H2,14,16)

InChI-Schlüssel

BSFLLGAUWKIZOT-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)N(C2=CC=CC=C2)C(=S)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.